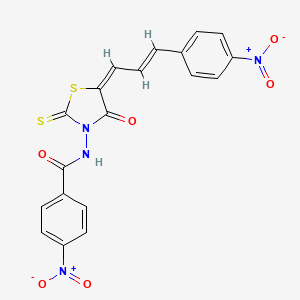

4-nitro-N-((E)-5-((E)-3-(4-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Description

This compound is a nitro-substituted benzamide derivative featuring a thiazolidinone core modified with an (E)-3-(4-nitrophenyl)allylidene moiety. Its synthesis typically involves condensation reactions between 4-nitrobenzamide precursors and thiazolidinone intermediates, as observed in analogous thiazolidinone derivatives . Structural characterization of such compounds often employs spectroscopic methods (e.g., NMR, FT-IR) and X-ray crystallography, supported by software like SHELXL for refinement .

Properties

IUPAC Name |

4-nitro-N-[(5E)-5-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N4O6S2/c24-17(13-6-10-15(11-7-13)23(28)29)20-21-18(25)16(31-19(21)30)3-1-2-12-4-8-14(9-5-12)22(26)27/h1-11H,(H,20,24)/b2-1+,16-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGQNXVKHXRGP-CRAVZTJYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-nitro-N-((E)-5-((E)-3-(4-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound's structure can be represented as follows:

This complex structure features a thiazolidinone core, which is known for its diverse pharmacological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to thiazolidinones. For instance, derivatives with similar structures have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentrations (MICs) : Compounds derived from thiazolidinones exhibited MIC values lower than traditional antibiotics like ampicillin against pathogens such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied, particularly their effects on breast cancer cell lines.

Case Studies:

- Les-3331 : A related compound showed IC50 values of 5.02 µM against MCF-7 cells and 15.24 µM against MDA-MB-231 cells, indicating potent antiproliferative activity .

- Selectivity : These compounds often exhibit lower cytotoxicity towards normal cells compared to cancer cells, suggesting a favorable therapeutic index .

Anti-inflammatory Properties

Thiazolidinones have also been investigated for their anti-inflammatory effects, particularly as dual inhibitors of cyclooxygenase (COX) enzymes.

Mechanism:

The anti-inflammatory activity is believed to stem from the inhibition of prostaglandin synthesis, which plays a crucial role in inflammatory responses.

Comparative Biological Activity Table

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-nitro-N-((E)-5-((E)-3-(4-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide exhibit significant antimicrobial properties. Studies have demonstrated:

- Inhibition of Bacterial Growth : The compound shows activity against various bacterial strains, suggesting potential use in developing new antibiotics.

Antitumor Properties

The thiazolidin derivatives have been investigated for their antitumor effects. The following findings have been reported:

- Selective Cytotoxicity : In vitro studies indicate that the compound selectively induces apoptosis in cancer cells while sparing normal cells.

Anti-inflammatory Effects

Compounds derived from similar structures have been evaluated for anti-inflammatory activity:

- Mechanism of Action : Research suggests that these compounds may inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Studies

- Antibacterial Screening : A study conducted on thiazolidin derivatives revealed that modifications to the nitro group significantly enhanced antibacterial activity against resistant strains of bacteria, highlighting the importance of structural variations in bioactivity .

- Antitumor Evaluation : In a series of experiments, this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation through apoptosis induction .

- Anti-inflammatory Research : A recent study focused on the anti-inflammatory potential of thiazolidin derivatives, demonstrating that compounds with similar structural motifs effectively reduced inflammatory markers in cellular models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several classes of molecules:

Crystallographic and Computational Insights

- Crystal Packing : Allylidene-containing compounds (e.g., ) form trans-dimeric structures via C–H···O hydrogen bonds, stabilizing the crystal lattice .

- Density Functional Theory (DFT) : Computational studies on Schiff bases correlate experimental UV-Vis spectra with HOMO-LUMO gaps (~3.2 eV), predicting charge transfer interactions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-nitro-N-((E)-5-((E)-3-(4-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide?

Methodological Answer: The synthesis involves multi-step condensation reactions. Key steps include:

- Step 1 : Formation of the thiazolidinone core via cyclization of thiourea derivatives with α,β-unsaturated ketones under basic conditions (e.g., KOH in methanol) .

- Step 2 : Schiff base formation between the thiazolidinone and 4-nitrobenzaldehyde derivatives. This requires precise control of solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C) to stabilize the (E)-configuration of the allylidene group .

- Step 3 : Final coupling with 4-nitrobenzamide using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane .

Critical Parameters : Monitor reaction progress via TLC and optimize pH to avoid premature hydrolysis of intermediates.

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: A combination of spectroscopic and analytical techniques is essential:

- NMR Spectroscopy : and NMR resolve stereochemistry (e.g., distinguishing (E)/(Z) isomers of the allylidene group) and confirm substituent positions .

- IR Spectroscopy : Key peaks include ν(C=O) at ~1680–1700 cm (thiazolidinone) and ν(NO) at ~1520 cm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the nitro and thioxo groups .

- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C, H, N, S percentages .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit differences in solubility between the product and nitro-containing byproducts .

- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) to separate geometric isomers .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve trace impurities, particularly nitroso derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

Methodological Answer:

- Data Collection : Use single crystals grown via slow evaporation (e.g., in DMSO/ethanol). Collect high-resolution (<1.0 Å) data using Mo-Kα radiation .

- Structure Solution : Employ direct methods in SHELXS or SIR97 for phase determination, followed by SHELXL for refinement .

- Analysis : WinGX or OLEX2 visualizes anisotropic displacement parameters and validates the (E)-configuration of the allylidene group via torsion angles .

Example : A recent study of a related thiazolidinone derivative confirmed non-planar geometry in the thioxo ring, influencing π-π stacking interactions .

Q. What computational methods predict the compound’s reactivity and binding interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This predicts nucleophilic attack sites (e.g., at the thioxo sulfur) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with conserved cysteine residues). Adjust scoring functions to account for nitro group polarization .

Case Study : A benzamide analog showed strong binding to the ATP-binding pocket of kinases (ΔG = −9.2 kcal/mol) via hydrogen bonding with the nitro group .

Q. How can contradictory biological activity data be resolved for this compound?

Methodological Answer:

-

Dose-Response Curves : Re-evaluate IC values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .

-

Metabolic Stability Assays : Use liver microsomes (human/rat) to assess nitro-reductase-mediated degradation, which may explain variability in in vivo efficacy .

-

Structural Analog Comparison :

Analog Modification Activity (IC, μM) Notes Parent Compound None 12.3 ± 1.5 Baseline Nitro → Methoxy 4-OCH >50 Loss of activity Thioxo → Oxo S→O 28.4 ± 2.1 Reduced electrophilicity Data from suggest nitro and thioxo groups are critical for bioactivity.

Q. What strategies optimize the compound’s solubility for in vitro assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins .

- Micellar Encapsulation : Incorporate poloxamers (e.g., Pluronic F-68) to enhance aqueous dispersion via hydrophobic interactions with the benzamide core .

- Salt Formation : React with sodium bicarbonate to generate a water-soluble nitro-phenolate derivative, though this may alter reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.